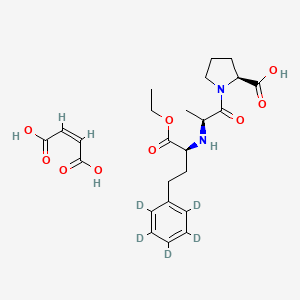

Enalapril (D5 maleate)

Beschreibung

Historical Context of Angiotensin-Converting Enzyme Inhibitors (ACEIs) Development

The journey to developing Angiotensin-Converting Enzyme Inhibitors (ACEIs) is a landmark in medicinal chemistry, originating from the study of snake venom. lgcstandards.com In the mid-1950s, the angiotensin-converting enzyme (ACE) was identified as the enzyme that converts angiotensin I to the potent vasoconstrictor, angiotensin II. lgcstandards.compharmaceutical-journal.com A pivotal breakthrough occurred in the 1960s when researchers discovered that peptides from the venom of the Brazilian pit viper, Bothrops jararaca, inhibited ACE activity. lgcstandards.comahajournals.orgresearchgate.netwikidoc.orgecrjournal.com This venom contained a bradykinin-potentiating factor (BPF) that was shown to block the conversion of angiotensin I to angiotensin II. ahajournals.orgwikidoc.orgnih.gov

This discovery spurred the logical design of molecules to specifically inhibit ACE. ahajournals.org Scientists at the pharmaceutical company Squibb undertook extensive research, testing thousands of chemical structures. lgcstandards.compharmaceutical-journal.com This effort culminated in the development of captopril, the first orally active ACE inhibitor, which received FDA approval in 1981. lgcstandards.comwikidoc.org Although a significant advancement, researchers continued to seek improvements. lgcstandards.com Subsequently, scientists at Merck developed enalapril (B1671234), a non-sulfhydryl-containing ACE inhibitor, which was approved by the FDA in 1985. lgcstandards.com This new class of drugs revolutionized the management of hypertension. ecrjournal.com

| Milestone | Year | Description |

| ACE Discovery | Mid-1950s | Angiotensin-converting enzyme (ACE) is identified. lgcstandards.com |

| Venom Peptide Discovery | 1965-1968 | Peptides from Bothrops jararaca venom are found to inhibit ACE. pharmaceutical-journal.comahajournals.org |

| First Orally Active ACEI | 1975 | Captopril is developed by Squibb scientists. wikidoc.org |

| Captopril FDA Approval | 1981 | Captopril is approved for clinical use. wikidoc.org |

| Enalapril Development | 1985 | Enalapril, a second-generation ACEI, receives FDA approval. lgcstandards.com |

Role of Enalapril Maleate (B1232345) as a Prodrug in Pharmacological Investigations

Enalapril maleate is classified as a prodrug, meaning it is an inactive compound that is metabolized in the body to produce an active drug. fda.govnih.govjscimedcentral.compatsnap.comfda.gov.phchemicalbook.com Following oral administration, enalapril undergoes bioactivation through the hydrolysis of its ethyl ester, primarily in the liver. fda.govpatsnap.comfda.govncats.io This process converts it into its active metabolite, enalaprilat (B1671235), which is a potent inhibitor of the angiotensin-converting enzyme. fda.govjscimedcentral.comfda.gov

The pharmacokinetic profile of enalapril is well-documented in research. The extent of absorption of enalapril after oral administration is approximately 60%, and this absorption is not affected by the presence of food. fda.govfda.gov Peak serum concentrations of the parent drug, enalapril, are typically observed within about one hour. fda.govfda.gov However, the active metabolite, enalaprilat, reaches its peak serum concentrations three to four hours after an oral dose of enalapril maleate. fda.govfda.gov Enalaprilat itself is poorly absorbed when administered orally. fda.govfda.gov The effective half-life for the accumulation of enalaprilat after multiple doses is approximately 11 hours. fda.govnih.govnih.gov This prodrug mechanism allows for effective oral administration and sustained activity of the inhibitor. chemicalbook.com

| Pharmacokinetic Parameter | Value/Description |

| Classification | Prodrug of the active metabolite, enalaprilat. fda.govpatsnap.comnih.gov |

| Bioactivation | Hydrolyzed in the liver to enalaprilat. jscimedcentral.compatsnap.comfda.gov.ph |

| Oral Absorption (Enalapril) | Approximately 60%. fda.govnih.govnih.gov |

| Peak Serum Time (Enalapril) | ~1 hour. fda.govfda.gov |

| Peak Serum Time (Enalaprilat) | 3 to 4 hours. fda.govfda.gov |

| Effective Half-Life (Enalaprilat) | 11 hours. fda.govnih.govnih.gov |

| Metabolism | Converted to enalaprilat; no other significant metabolites are known. fda.govnih.govnih.gov |

| Excretion | Both enalapril and enalaprilat are excreted by the kidneys. nih.govjscimedcentral.comnih.gov |

Significance of Enalapril (D5 Maleate) in Contemporary Research Methodologies

In modern research, particularly in the fields of pharmacology and bioanalysis, stable isotope-labeled compounds are indispensable tools. symeres.commedchemexpress.commoravek.com Enalapril (D5 Maleate) is a deuterated analog of enalapril maleate, where five hydrogen atoms have been replaced with deuterium (B1214612). biosynth.comveeprho.combioscience.co.uk This isotopic labeling does not alter the compound's chemical properties but gives it a distinct mass signature. moravek.com

The primary and most critical application of Enalapril (D5 Maleate) is as an internal standard for the quantification of enalapril in complex biological matrices like plasma or urine. biosynth.comveeprho.combiomol.comcaymanchem.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on internal standards for accurate and precise measurements. biosynth.combiomol.com

A deuterated internal standard is considered the gold standard in bioanalysis because it co-elutes with the unlabeled analyte and exhibits nearly identical extraction recovery and ionization response in the mass spectrometer. aptochem.com However, due to its higher mass, its signal is clearly distinguishable from that of the natural analyte. aptochem.com This allows researchers to correct for variations during sample preparation and analysis, leading to highly reliable and robust quantification. aptochem.com The use of Enalapril (D5 Maleate) is therefore central to pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring, ensuring the accuracy required to develop therapeutic strategies. moravek.comveeprho.commetsol.com

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1/i4D,5D,6D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-DQNQMXAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H].C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of Enalapril

Established Synthetic Pathways for Enalapril (B1671234) Maleate (B1232345)

The synthesis of Enalapril, chemically known as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, has evolved since its first publication in 1980 by researchers at Merck. researchgate.netgoogle.com The primary challenge lies in controlling the stereochemistry to produce the desired (S,S,S)-isomer, which is the most active form of the drug.

Dipeptide and Amino Acid Precursor Chemistry

Another common laboratory and industrial approach involves a multi-step process:

Protection: The amino group of L-alanine is protected, often using a tert-butyloxycarbonyl (BOC) group, to form BOC-L-alanine. google.com

Coupling: The protected BOC-L-alanine is then coupled with the methyl ester of L-proline (L-proline methyl ester hydrochloride) using a condensing agent. google.com

Hydrolysis and Deprotection: The resulting BOC-L-alanyl-L-proline methyl ester undergoes hydrolysis to remove the methyl ester, followed by an acid-catalyzed deprotection step to remove the BOC group, yielding the final L-alanyl-L-proline dipeptide. google.com

The purity and correct stereochemistry of this dipeptide precursor are paramount for the success of subsequent steps and the efficacy of the final active pharmaceutical ingredient.

Reductive Alkylation Approaches and Stereoinduction

The central bond-forming reaction in the synthesis of Enalapril is the coupling of the L-alanyl-L-proline dipeptide with ethyl 2-oxo-4-phenylbutyrate. chemicalbook.com This transformation is achieved through a diastereoselective reductive amination, a specific type of reductive alkylation. researchgate.netacs.org

In this key step, the amine group of the dipeptide reacts with the ketone group of the α-ketoester to form an intermediate imine, which is then reduced in situ to form the final N-substituted dipeptide structure of Enalapril. The reaction is typically catalyzed by Raney nickel (Ra-Ni) under a hydrogen atmosphere. researchgate.netgoogle.com

A critical aspect of this reaction is stereoinduction , the preferential formation of one stereoisomer over another. The goal is to maximize the yield of the pharmacologically active (S,S,S)-Enalapril isomer while minimizing the formation of other diastereomers, such as the (R,S,S)-isomer. researchgate.net The inherent chirality of the L-alanyl-L-proline dipeptide guides the stereochemical outcome of the reductive amination, leading to a high degree of stereoinduction. researchgate.net

Evolution of Synthetic Methodologies

Since the initial synthesis, significant research has focused on refining the process to improve yield and, most importantly, stereoselectivity. The original methods reported a diastereomer ratio of 6.7:1 in favor of the desired product. google.com

Subsequent process development led to the discovery that the addition of certain additives could dramatically improve the stereoselectivity of the reductive amination step. A multidimensional screening of various catalysts and additives revealed that the combination of acetic acid and potassium fluoride, when used with a Raney nickel catalyst in ethanol, could enhance the diastereomeric ratio of the desired SSS isomer to the RSS isomer from 11:1 to an improved 17:1. researchgate.net While other catalysts like palladium on carbon (Pd/C) and iridium dioxide (IrO₂) were investigated, they showed significantly lower selectivity. google.com

Alternative synthetic routes have also been explored. One such method involves reacting the benzyl (B1604629) ester of L-alanyl-L-proline with ethyl 3-benzoylacrylate, followed by a reduction step. chemicalbook.com Other innovations have focused on improving safety and cost-effectiveness by replacing hazardous reagents, such as using bis(trichloromethyl) carbonate instead of highly toxic chloroformates. google.com The final step in the production process is the reaction of the purified Enalapril base with maleic acid to form the stable and marketable Enalapril maleate salt. chemicalbook.comnih.gov

| Catalyst System | Diastereomer Ratio (SSS:RSS) | Reference |

|---|---|---|

| Raney Nickel (Ra-Ni) - Initial | 6.7:1 | google.com |

| Raney Nickel (Ra-Ni) - Optimized | 11:1 | researchgate.net |

| Ra-Ni with Acetic Acid & Potassium Fluoride | 17:1 | researchgate.net |

| Palladium on Carbon (Pd/C) | 1.5:1 | google.com |

Isotopic Labeling for Research Applications: Enalapril (D5 Maleate) Synthesis

Isotopically labeled compounds are indispensable tools in modern drug discovery and development. Enalapril (D5 maleate), a deuterated analog of Enalapril, plays a vital role in analytical and metabolic research.

Deuterium (B1214612) Incorporation Rationale and Techniques

Rationale: The primary reason for synthesizing deuterated Enalapril is to create a stable, non-radioactive internal standard for use in bioanalytical assays. biomol.com The replacement of hydrogen with its heavier isotope, deuterium, results in a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference is easily detectable by mass spectrometry (MS), allowing for precise quantification of the non-labeled drug in biological samples like blood plasma or urine. biomol.comhwb.gov.in

This technique is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME). hwb.gov.innih.gov Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where metabolic processes that involve breaking a C-H bond are slowed down. scispace.com This principle, known as a "deuterium switch," can be used to intentionally alter a drug's metabolic profile to improve its half-life or avoid the formation of undesirable metabolites. nih.govzeochem.com

Techniques: For Enalapril (D5 maleate), the five deuterium atoms are specifically located on the phenyl ring of the 3-phenylpropyl side chain. biomol.com The most direct synthetic approach involves a stepwise synthesis starting with a commercially available deuterated precursor, such as a phenyl-d5 containing building block. This deuterated precursor is then used to construct the required ethyl 2-oxo-4-(phenyl-d5)butyrate intermediate. This isotopically labeled intermediate is then subjected to the same reductive amination reaction with L-alanyl-L-proline as used in the synthesis of unlabeled Enalapril. researchgate.netgoogle.com

Specific Applications of Deuterated Enalapril Analogs in Research

Deuterated analogs of Enalapril, particularly Enalapril-d5, have specific and critical applications in pharmaceutical research:

Internal Standard for Quantification: The most common application of Enalapril-d5 is as an internal standard for the quantification of Enalapril in biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). biomol.com By adding a known amount of the deuterated standard to a sample, researchers can accurately determine the concentration of the unlabeled drug, which is essential for pharmacokinetic analysis. impactfactor.org

ADME Studies: Stable isotope-labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.in Using deuterated Enalapril helps researchers trace the fate of the drug in the body, identify its metabolites, and understand its disposition without the need for radioactive labels.

Bioavailability and Bioequivalence Studies: These studies compare the rate and extent of absorption of different formulations of a drug. Deuterated Enalapril can be used as a tracer to differentiate between an orally administered dose and an intravenously administered reference dose, allowing for the precise determination of absolute bioavailability.

In addition to stable isotopes like deuterium, radio-labeled versions, such as tritium (B154650) ([³H])-labeled Enalapril, have also been synthesized for research purposes where higher detection sensitivity is required. iaea.org

| Compound | Label | Primary Application | Detection Method |

|---|---|---|---|

| Enalapril (D5 maleate) | Deuterium (2H) | Internal Standard for Quantification, ADME Studies | Mass Spectrometry (LC-MS, GC-MS) |

| [3H]-Enalapril | Tritium (3H) | Metabolic Studies, Receptor Binding Assays | Scintillation Counting |

Molecular Mechanisms and Pharmacodynamics of Enalapril

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

The central mechanism of enalapril's action is the inhibition of the angiotensin-converting enzyme, a key component of the RAAS. patsnap.comdroracle.ai This enzyme plays a crucial role in blood pressure regulation. nih.gov

The Renin-Angiotensin-Aldosterone System is a hormonal cascade that regulates blood pressure and fluid balance. nih.govyoutube.com Within this system, ACE, a peptidyl dipeptidase, catalyzes the conversion of the inactive decapeptide, angiotensin I, into the potent octapeptide, angiotensin II. fda.govdroracle.ainih.gov Angiotensin II is a powerful vasoconstrictor substance that narrows blood vessels, leading to an increase in blood pressure. patsnap.comwikipedia.orgyoutube.com Furthermore, angiotensin II stimulates the adrenal cortex to secrete aldosterone (B195564), a hormone that promotes sodium and water retention by the kidneys. fda.govpatsnap.com

Enalapril (B1671234) itself is a weak inhibitor of ACE, but its active metabolite, enalaprilat (B1671235), is a potent, long-acting, and competitive inhibitor of the enzyme. drugbank.commedchemexpress.comnih.gov Enalaprilat competes with the natural substrate, angiotensin I, for the active site of the ACE enzyme. medchemexpress.comnih.gov By binding to and inhibiting ACE, enalaprilat effectively blocks the conversion of angiotensin I to angiotensin II. wikipedia.orgnih.govdrugbank.com This inhibition is a key therapeutic action, with enalaprilat demonstrating a high affinity for the enzyme, as indicated by its low IC50 value. medchemexpress.com

Pharmacokinetic Profile of Enalapril and Enalaprilat

| Parameter | Enalapril | Enalaprilat | Reference |

|---|---|---|---|

| Nature | Prodrug (inactive) | Active Metabolite | drugbank.comfda.govpatsnap.com |

| Activation | Hydrolysis in the liver | - | fda.govpatsnap.comconsensus.app |

| Oral Absorption | Approximately 60% | Poorly absorbed | fda.govconsensus.app |

| Peak Serum Concentration (after oral enalapril) | ~1 hour | ~3-4 hours | fda.govdroracle.ai |

| Primary Route of Excretion | Renal | Renal | fda.govnih.gov |

Renin-Angiotensin-Aldosterone System (RAAS) Modulation

By inhibiting the formation of angiotensin II, enalaprilat profoundly modulates the Renin-Angiotensin-Aldosterone System, leading to a cascade of physiological effects that underpin its therapeutic utility. drugbank.comyoutube.com

The primary pharmacodynamic effect of enalaprilat is the reduction of circulating and tissue levels of angiotensin II. drugbank.comfda.govdroracle.ai The decrease in this potent vasoconstrictor leads to reduced vasopressor activity. fda.govdroracle.ai This results in the relaxation of peripheral blood vessels (both arterial and venous), a decrease in systemic vascular resistance, and consequently, a lowering of blood pressure. nih.govconsensus.appdroracle.aiconsensus.app This reduction in peripheral resistance is typically achieved without a significant compensatory increase in heart rate or cardiac output. nih.govconsensus.app

Angiotensin II is the primary stimulant for the release of aldosterone from the adrenal glands. fda.govpatsnap.com Consequently, the inhibition of angiotensin II production by enalaprilat leads to decreased aldosterone secretion. drugbank.comfda.govpatsnap.comdroracle.ai While this decrease is generally small, it contributes to a mild natriuretic (sodium excretion) effect and can lead to small increases in serum potassium levels, as aldosterone normally promotes potassium excretion. fda.govdroracle.aidroracle.ai

Simultaneously, the reduction in angiotensin II levels removes a natural negative feedback mechanism on renin secretion by the kidneys. drugbank.comdroracle.ai This loss of feedback results in a compensatory increase in plasma renin activity. drugbank.comdroracle.ai Despite the rise in renin and subsequent angiotensin I levels, the therapeutic effect is maintained as the conversion to the active angiotensin II remains blocked by enalaprilat. youtube.com

Pharmacodynamic Effects of Enalaprilat on the RAAS

| RAAS Component | Effect | Resulting Physiological Action | Reference |

|---|---|---|---|

| Angiotensin II | Decreased levels | Reduced vasoconstriction; decreased blood pressure | drugbank.comfda.govdroracle.ai |

| Aldosterone | Decreased secretion | Mild increase in sodium excretion; potential for increased serum potassium | drugbank.comfda.govdroracle.ai |

| Plasma Renin Activity | Increased levels | Compensatory response due to loss of negative feedback | drugbank.comdroracle.ai |

| Bradykinin (B550075) | Increased levels | Contributes to vasodilation | drugbank.compatsnap.comdroracle.ai |

Beyond RAAS: Alternative or Complementary Pharmacological Actions

While the primary therapeutic effects of enalapril are unequivocally linked to the inhibition of the RAAS, evidence suggests the existence of complementary pharmacological actions. drugbank.com It has been noted that enalapril can exert antihypertensive effects even in individuals with low-renin hypertension, suggesting that mechanisms other than RAAS suppression may be involved. drugbank.com

Effects on Bradykinin Metabolism

A significant aspect of enalapril's mechanism of action is its effect on the metabolism of bradykinin. The angiotensin-converting enzyme is also known as kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide. droracle.aismpdb.ca By inhibiting this enzyme, enalaprilat prevents the breakdown of bradykinin, leading to its accumulation. droracle.ainih.gov This increase in local bradykinin levels is believed to contribute significantly to the therapeutic effects of enalapril. patsnap.com

The potentiation of bradykinin by enalaprilat enhances vasodilation, further contributing to the reduction in blood pressure. patsnap.comnih.gov This bradykinin-mediated vasodilation complements the effects of reduced angiotensin II levels. droracle.ai Research has demonstrated that the potentiation of bradykinin-induced effects is a key mechanism of ACE inhibitors like enalapril. nih.gov

| Experimental Model | Effect of Enalaprilat | Outcome |

|---|---|---|

| Guinea-pig ileum and rat uterus | Potentiated bradykinin-induced contractile effects. nih.gov | Enhanced smooth muscle contraction in response to bradykinin. |

| Pre-contracted guinea-pig ileum | Potentiated bradykinin-induced relaxation. nih.gov | Increased vasodilation in response to bradykinin. |

| Diabetic rats | Augmented bradykinin-induced vasodilation. nih.gov | Improved vascular reactivity to bradykinin. |

Influence on Nitric Oxide Pathways

The accumulation of bradykinin due to ACE inhibition by enalapril directly influences nitric oxide (NO) pathways. nih.gov Bradykinin is a potent stimulator of nitric oxide synthase (NOS), the enzyme responsible for the production of NO in endothelial cells. ahajournals.org Increased bradykinin levels activate B2 receptors on the endothelium, leading to an increased synthesis and release of NO. ahajournals.orgahajournals.org Nitric oxide is a powerful vasodilator that plays a crucial role in regulating vascular tone and blood pressure. nih.gov

Studies have shown that treatment with enalapril leads to an increase in the production of NO. For instance, in patients with essential hypertension, enalapril treatment resulted in a significant increase in serum reactive nitrite (B80452) intermediates, which are byproducts of NO metabolism. nih.govresearchgate.net This suggests that enalapril enhances the bioavailability of NO, contributing to its antihypertensive effects. nih.gov Furthermore, research in animal models has demonstrated that ACE inhibitors, including enalapril, can increase the expression and activity of endothelial nitric oxide synthase (eNOS). nih.gov

| Study Population/Model | Parameter Measured | Result of Enalapril Treatment | Reference |

|---|---|---|---|

| Patients with essential hypertension | Serum reactive nitrite intermediates (RNI) | Increased from 164.5 ± 20.2 nmol/mL to 266.9 ± 47.3 nmol/mL. | nih.govresearchgate.net |

| Normotensive subjects | NO release rate from the lung | Significantly increased at 4 hours post-administration. | ahajournals.org |

| Sprague-Dawley rats | Endothelial nitric oxide synthase (eNOS) protein expression and activity in the aorta and cardiac myocytes | Increased. | nih.gov |

Other Underscored Mechanisms

Beyond its well-established effects on the RAAS, bradykinin, and nitric oxide, enalapril's pharmacodynamic profile may involve other mechanisms that contribute to its therapeutic benefits.

Prostaglandin (B15479496) Synthesis: It has been suggested that the increased levels of bradykinin resulting from ACE inhibition could stimulate the synthesis of vasodilatory prostaglandins (B1171923). droracle.ainih.gov However, the direct contribution of prostaglandins to the antihypertensive effect of enalapril remains a subject of investigation, with some studies indicating that the effect is independent of prostaglandin activity. nih.gov

Anti-inflammatory and Anti-atherosclerotic Properties: Enalapril has been shown to possess anti-inflammatory and anti-atherosclerotic effects. consensus.app These properties may be linked to its ability to inhibit the pro-inflammatory actions of angiotensin II and potentially through the modulation of other cellular signaling pathways. consensus.app

Sympathetic Nervous System Modulation: By reducing the levels of angiotensin II, which has a central and peripheral facilitatory effect on the sympathetic nervous system, enalapril can lead to a decrease in sympathetic outflow. nih.gov This contributes to a reduction in peripheral vascular resistance and blood pressure.

Renal Hemodynamics: Enalapril can improve renal hemodynamics by increasing renal blood flow and decreasing renal vascular resistance. drugbank.comnih.gov In some patients, it may also increase the glomerular filtration rate. nih.gov

Pharmacokinetic Profiles and Metabolic Transformations

Absorption Dynamics and Bioactivation to Enalaprilat (B1671235)

Enalapril (B1671234) is administered as a prodrug, Enalapril maleate (B1232345), which is absorbed orally and then converted to its active form, enalaprilat. nih.govhmdb.canih.gov This bioactivation is a critical step for its pharmacological activity.

Following oral administration, enalapril is absorbed from the gastrointestinal tract and transported to the liver. livermetabolism.compatsnap.com In the liver, it undergoes hydrolysis, a Phase I metabolic reaction, where the ester group is cleaved to form the active dicarboxylic acid metabolite, enalaprilat. smpdb.caresearchgate.netchegg.com This conversion is primarily mediated by the enzyme carboxylesterase 1 (CES1). nih.govnih.govresearchgate.net The carboxylic acid functional group on enalaprilat is essential for its interaction with and inhibition of the angiotensin-converting enzyme. researchgate.net The esterification of this group in the prodrug form, enalapril, enhances its ability to cross cell membranes, facilitating absorption. researchgate.net Research in rat models suggests that the esterases responsible for this hydrolysis are predominantly located in the perihepatic venous region of the liver. nih.gov

| Parameter | Enalapril | Enalaprilat |

|---|---|---|

| Time to Peak Concentration (Tmax) | ~1 hour | 3-4 hours |

| Elimination Half-life (t1/2) | ~2 hours | ~11 hours (effective) |

Distribution Characteristics and Tissue Penetration Studies

Once in the systemic circulation, enalapril and its active metabolite enalaprilat are distributed to various tissues. The volume of distribution for enalapril has been reported to be between 1 and 2.4 L/kg. nih.gov Enalaprilat is known to penetrate into most tissues, with a particular affinity for the kidneys and vascular tissue. nih.govdrugbank.com Less than 50% of enalaprilat is bound to human plasma proteins. drugbank.com

The ability of enalapril and enalaprilat to cross the blood-brain barrier (BBB) is limited. nih.govnih.govdrugbank.com Studies in animal models have shown that both compounds cross the BBB poorly. nih.govdrugbank.com Despite this, some research suggests that enalapril may have protective effects on the BBB. nih.govresearchgate.net In rat models of ischemic stroke, enalapril has been shown to attenuate brain edema and protect the integrity of the blood-brain barrier. nih.govahajournals.org

Enalapril is known to cross the placental barrier. nih.gov Investigations into its distribution in breast milk indicate that both enalapril and enalaprilat are excreted in low concentrations. nih.gove-lactation.comlyfjastofnun.is Following a single 20 mg oral dose in postpartum women, the average peak enalapril level in breast milk was 1.7 µg/L, occurring 4 to 6 hours after the dose. nih.govlyfjastofnun.is The average peak for enalaprilat was also 1.7 µg/L. nih.govlyfjastofnun.is It is estimated that a breastfed infant would receive less than 2 mcg of enalaprilat daily. nih.gov The estimated maximum intake for an exclusively breastfed infant is approximately 0.16% of the maternal weight-adjusted dosage. nih.gov

| Compound | Average Peak Milk Level (µg/L) | Time to Peak Level |

|---|---|---|

| Enalapril | 1.7 | 4-6 hours post-dose |

| Enalaprilat | 1.7 | Variable |

Biotransformation Pathways and Metabolite Profiling

The primary biotransformation pathway for enalapril is its hydrolysis to the active metabolite, enalaprilat. hmdb.casmpdb.ca This conversion is the key metabolic step, and in humans, no significant metabolism beyond this bioactivation has been observed. nih.govdrugbank.com Enalapril itself is a weak inhibitor of ACE, and its therapeutic efficacy is dependent on its conversion to enalaprilat. nih.gov Both enalapril and enalaprilat are primarily eliminated from the body through renal excretion. drugbank.comdrugbank.com Approximately two-thirds of the drug is excreted in the urine as both unchanged enalapril and enalaprilat. nih.gov

Excretion Mechanisms and Renal Clearance Research

The elimination of enalapril and its active metabolite, enalaprilat, occurs predominantly through renal excretion. drugbank.comnih.gov Both the unchanged parent drug and enalaprilat are cleared from the body primarily by the kidneys. nih.gov Following oral administration, approximately 94% of the total dose is recovered in the urine and feces as either enalaprilat or unchanged enalapril. drugbank.com Of the total dose, about 61% is found in the urine and 33% in the feces. drugbank.com In the urine, about 40% of the recovered dose is in the form of enalaprilat. drugbank.com

Renal excretion of enalaprilat involves both glomerular filtration and tubular secretion. nih.gov More than 90% of an intravenously administered dose of enalaprilat is recovered in the urine as unchanged drug within 24 hours. drugbank.comnih.govfda.gov The renal clearance of enalaprilat in healthy individuals is approximately 158 ± 47 mL/min. drugbank.comdrugbank.compharmacompass.com In patients with impaired renal function, particularly those with a glomerular filtration rate of 30 mL/min or less, the disposition of enalaprilat is altered, leading to increased peak and trough levels and a prolonged time to reach steady state. nih.govfda.govwikipedia.orgdrugs.com

Comparative Pharmacokinetics of Enalapril and Enalaprilat

Enalapril and its active metabolite, enalaprilat, exhibit distinct pharmacokinetic profiles. Following oral administration of enalapril maleate, enalapril is rapidly absorbed, with peak plasma concentrations (Cmax) occurring within approximately one hour. nih.govresearchgate.netwikipedia.orgmedsafe.govt.nz In contrast, the Cmax of enalaprilat is reached much later, typically between three to four hours after dosing. drugbank.compatsnap.comjscimedcentral.comresearchgate.net This delay reflects the time required for the hepatic conversion of the prodrug.

The bioavailability of oral enalapril is approximately 60%, and it is not significantly affected by the presence of food. wikipedia.orgdrugbank.comlivermetabolism.com Enalaprilat, however, is poorly absorbed from the gastrointestinal tract, which necessitates its administration via intravenous injection when oral therapy is not feasible. drugbank.comnih.govwikipedia.org

The elimination half-life of enalapril is relatively short, around 2 to 3 hours. livermetabolism.com Enalaprilat has a more complex elimination pattern, characterized by a biphasic decline in plasma concentrations. wikipedia.org There is an initial phase with a half-life of 2 to 6 hours, reflecting renal filtration, followed by a prolonged terminal phase with a half-life of approximately 36 hours. wikipedia.org This prolonged phase is attributed to the tight binding of enalaprilat to ACE and does not lead to drug accumulation with repeated dosing. drugbank.comwikipedia.org The effective half-life for the accumulation of enalaprilat following multiple doses of enalapril is approximately 11 hours. drugbank.comnih.govnih.govdrugs.commedsafe.govt.nz

Interactive Data Table: Comparative Pharmacokinetic Parameters of Enalapril and Enalaprilat

| Parameter | Enalapril | Enalaprilat |

| Time to Peak Concentration (Tmax) | ~1 hour | 3-4 hours |

| Oral Bioavailability | ~60% | Poor |

| Elimination Half-life (Initial) | 2-3 hours | 2-6 hours |

| Elimination Half-life (Terminal) | - | ~36 hours |

| Effective Half-life (Accumulation) | - | ~11 hours |

Pediatric Pharmacokinetic Research and Developmental Considerations

The pharmacokinetics of enalapril and enalaprilat in pediatric patients exhibit age-related differences and present unique challenges for dose determination.

Pharmacokinetic studies in hypertensive children from 2 months to 15 years of age have shown that the general pharmacokinetic profile of enalapril and enalaprilat is comparable to that observed in healthy adults. researchgate.netnih.gov However, there is notable variability across different pediatric age groups.

In infants younger than 20 days, the mean elimination half-life of enalapril is significantly longer (10.3 hours) compared to older infants and children (2.7 hours). jscimedcentral.com This is likely due to the immaturity of both metabolic and renal elimination pathways in neonates. jscimedcentral.com Consequently, the mean area under the curve (AUC) for enalaprilat is substantially higher in infants younger than 20 days. jscimedcentral.com

Studies in children aged 1 to 16 years have found that the mean percentage conversion of enalapril to enalaprilat ranges from 64.7% in children aged 1 to 24 months to 74.6% in those aged 6 to less than 12 years. researchgate.netnih.gov The median effective half-life for the accumulation of enalaprilat has been reported to range from 14.6 hours to 16.3 hours in different pediatric age groups. researchgate.netnih.gov Despite these variations, some research suggests no statistically significant differences in key pharmacokinetic parameters between different pediatric age groups. oup.com

Interactive Data Table: Age-Related Pharmacokinetic Parameters in Children

| Age Group | Mean Conversion to Enalaprilat (%) | Median Effective Half-life of Enalaprilat (hours) |

| 1 to 24 months | 64.7% | - |

| 2 to <6 years | - | - |

| 6 to <12 years | 74.6% | 16.3 |

| 12 to <16 years | - | 14.6 |

Determining the appropriate dosage of enalapril for pediatric patients is complicated by several factors. The changing pharmacokinetics throughout childhood, from infancy to adolescence, necessitate age-specific dosing recommendations. eur.nlfrontiersin.org Data from adult studies cannot be directly extrapolated to children. eur.nl

One of the challenges is the lack of suitable pediatric formulations, which often requires the use of extemporaneous suspensions. researchgate.netnih.gov Studies have been conducted to ensure the tolerability and pharmacokinetic consistency of such formulations. researchgate.netnih.gov

Furthermore, the evidence to support effective and safe prescribing of enalapril in children, particularly in very young children and those with heart failure, is limited, with some studies showing conflicting results. eur.nl For instance, case reports have highlighted the risk of renal failure in preterm infants even with low doses, leading to recommendations for very cautious initial dosing in this vulnerable population. mdpi.com The primary goal of pediatric pharmacokinetic studies is to gather sufficient data to describe the dose-exposure relationship across different age groups and disease states to inform appropriate dosing. mdpi.com

Advanced Analytical Methodologies for Enalapril Maleate and Its Metabolites

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a cornerstone for the separation, identification, and quantification of Enalapril (B1671234), its metabolites, and potential impurities. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, and Capillary Electrophoresis (CE) are the predominant methods utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Enalapril Maleate (B1232345) in bulk drug substances, pharmaceutical formulations, and biological fluids. oup.comomicsonline.orguniv-ovidius.ro Reversed-phase HPLC (RP-HPLC) is the most common mode, offering robust and reproducible methods for assay and impurity profiling. nih.gov The development of a simple, rapid, and user-friendly HPLC method is crucial for routine quality control analysis. univ-ovidius.ronih.gov

Method development often involves optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve adequate separation and sensitivity. univ-ovidius.ro C8 and C18 columns are commonly employed as the stationary phase. univ-ovidius.ronih.govijpar.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol. oup.comuniv-ovidius.ronih.gov Adjusting the pH of the buffer is critical for achieving good peak shape and resolution; for instance, a pH of 3.0 has been shown to be effective. univ-ovidius.ronih.gov UV detection is commonly performed at wavelengths around 210 nm or 215 nm. oup.comuniv-ovidius.ronih.gov

Validation of these HPLC methods is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). univ-ovidius.ronih.gov Linearity is typically established over a concentration range relevant for the assay, with correlation coefficients (r²) greater than 0.999 being indicative of a good fit. univ-ovidius.ronih.gov The sensitivity of these methods is demonstrated by low LOD and LOQ values, which can be in the sub-µg/mL range. univ-ovidius.rolcms.czjaper.in For impurity profiling, stability-indicating HPLC methods are developed to separate Enalapril from its known impurities, such as Enalaprilat (B1671235) and Diketopiperazine, as well as degradation products that may form under stress conditions. nih.govijpar.comscielo.brdrugfuture.com

Table 1: Examples of HPLC Methods for Enalapril Maleate Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Purospher Start C18 (250 cm x 4.6 mm, 5 µm) oup.com | Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5 µm) univ-ovidius.ro | ZORBAX Eclipse XDB-C18 nih.gov |

| Mobile Phase | Methanol:Acetonitrile:Water (70:30 v/v), pH 3.5 oup.com | Acetonitrile: 0.025 M Phosphate Buffer, pH 3 (70:30 v/v) univ-ovidius.ro | Acetonitrile and Phosphate Buffer, pH 3.0 nih.gov |

| Flow Rate | 1.0 mL/min oup.com | 0.8 mL/min univ-ovidius.ro | Not Specified |

| Detection (UV) | 215 nm oup.com | 210 nm univ-ovidius.ro | Not Specified |

| Linearity Range | 2.5–100 µg/mL oup.com | 10–100 µg/mL univ-ovidius.ro | Not Specified |

| LOD | 3.9 ng/mL oup.com | 0.31 µg/mL univ-ovidius.ro | Not Specified |

| LOQ | 12 ng/mL oup.com | 0.94 µg/mL univ-ovidius.ro | Not Specified |

| Retention Time | < 5 min oup.com | 2.3 min univ-ovidius.ro | 20 min (assay) nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.czchromatographyonline.com This technique combines the superior separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry. It is essential for pharmacokinetic and bioequivalence studies of Enalapril and its active metabolite, Enalaprilat. lcms.czchromatographyonline.comnih.gov

Sample preparation for bioanalysis typically involves protein precipitation or liquid-liquid extraction to remove interferences from the plasma matrix. nih.gov The chromatographic separation is often achieved using a C18 column with a mobile phase consisting of solvents like methanol and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization. nih.gov

The mass spectrometer is usually operated with an electrospray ionization (ESI) source in the positive ion mode. Quantification is performed using the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. lcms.cz For Enalapril, a common transition is m/z 377.2 → 234.2, and for Enalaprilat, m/z 349.1 → 206.1. lcms.cz These methods can achieve very low limits of quantification (LLOQ), often down to 1 ng/mL or even lower, making them suitable for detecting the low concentrations of the active metabolite in plasma. lcms.cznih.gov

Table 2: Examples of LC-MS/MS Methods for Enalapril and Enalaprilat Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Analyte(s) | Enalapril, Enalaprilat lcms.cz | Enalapril, Enalaprilat | Enalapril, Enalaprilat |

| Matrix | Human Plasma lcms.cz | Human Plasma | Human Plasma |

| Extraction | Protein Precipitation lcms.cznih.gov | Protein Precipitation | Protein Precipitation |

| Column | Not Specified | RP-C18 (50 x 4.0 mm, 5 µm) | C18 |

| Mobile Phase | Not Specified | 70% Methanol, 30% (20 mM Ammonium Acetate + 0.2 mM Formic Acid) | Methanol:Water:Formic Acid (74:24:2 v/v) |

| Ionization | ESI Positive lcms.cz | ESI Positive | ESI Positive |

| Linearity Range | 1–500 ng/mL lcms.cznih.gov | 1.0–200.0 ng/mL | 0.1–20 ng/mL |

| LLOQ | 1 ng/mL lcms.cznih.gov | 1 ng/mL | 0.1 ng/mL |

| MRM Transitions | EPL: 377.2→234.2; EPLT: 349.1→206.1 lcms.cz | Not Specified | Not Specified |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), presents a powerful alternative to HPLC for the analysis of Enalapril and its metabolite. oup.com CE offers advantages such as high separation efficiency, short analysis times (often under 5 minutes), and low consumption of samples and reagents, making it an environmentally friendly technique. oup.com

The separation in CZE is based on the differential migration of charged species in an electric field. The method's development involves optimizing several parameters, including the background electrolyte (BGE) composition and pH, applied voltage, and temperature. oup.com For the separation of Enalapril and Enalaprilat, a BGE consisting of boric acid and potassium dihydrogen phosphate at a pH of 8.0 has been successfully used. oup.com Another simple BGE composed of 10 mmol L-1 of boric acid at pH 9.0 has also been shown to be effective for analyzing Enalapril in combination with other drugs. Detection is typically carried out using a UV detector at a low wavelength, such as 206 nm. oup.com

The capillary requires conditioning before use, which usually involves flushing with sodium hydroxide, deionized water, and the running electrolyte to ensure reproducible migration times. oup.com The technique has been successfully applied to the quality control of pharmaceutical formulations and for the determination of Enalapril in urine samples after a solid-phase extraction step. nih.gov

Table 3: Examples of Capillary Electrophoresis Methods for Enalapril Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Analytes | Enalapril, Enalaprilat, Hydrochlorothiazide, Xipamide oup.com | Enalapril and 9 other active ingredients |

| Mode | Capillary Zone Electrophoresis (CZE) oup.com | Capillary Electrophoresis (CE) |

| Background Electrolyte | 20mM Boric acid–Potassium dihydrogen phosphate (75:25, v/v) with 5% MeOH, pH 8.0 oup.com | 10 mmol L-1 Boric acid, pH 9.0 |

| Applied Voltage | 30 kV oup.com | Not Specified |

| Capillary Temp. | 35°C oup.com | Not Specified |

| Detection (UV) | 206 nm oup.com | Not Specified |

| Analysis Time | < 3.5 min oup.com | < 1 min |

Spectrophotometric and Spectroscopic Approaches

Spectroscopic methods provide rapid and cost-effective tools for the quantification of Enalapril Maleate and for assessing its compatibility with other components in a formulation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and accessible method for the quantitative determination of Enalapril Maleate in bulk and pharmaceutical dosage forms. The method is based on the principle that the drug absorbs ultraviolet light at a specific wavelength. In its native form dissolved in aqueous media or phosphate buffer, Enalapril Maleate exhibits a maximum absorbance (λmax) at approximately 207 nm or 208 nm.

However, since many solvents are not transparent in this low UV region, derivatization is sometimes employed to shift the absorbance to a higher wavelength. One such method involves the oxidation of Enalapril Maleate with potassium permanganate in the presence of sulfuric acid, which results in a product with a λmax at 267 nm. omicsonline.org Other methods are based on the formation of charge-transfer complexes with reagents like p-chloranilic acid or iodine, producing colored products that can be measured in the visible region.

The developed methods are validated for linearity, accuracy, and precision. Beer's law is typically obeyed over a specific concentration range, allowing for quantitative analysis. For example, a method using phosphate buffer at pH 4 showed linearity in the range of 1-20 µg/mL. These spectrophotometric methods are advantageous for their simplicity, speed, and cost-effectiveness, making them suitable for routine quality control.

Table 4: Examples of UV-Visible Spectrophotometric Methods for Enalapril Maleate

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Principle | Direct Measurement | Oxidation with KMnO4/H2SO4 | Reaction with KIO3/KI |

| Solvent/Medium | Phosphate Buffer pH 4 | Aqueous | Aqueous |

| λmax | 208 nm | 267 nm omicsonline.org | 352 nm |

| Linearity Range | 1–20 µg/mL | 250–500 µg/mL | 2.5–50 µg/mL |

| LOD | 0.3721 µg/mL | Not Specified | Not Specified |

| LOQ | 0.9019 µg/mL | Not Specified | Not Specified |

Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a crucial non-destructive technique used in the preformulation stage to assess the physical and chemical compatibility between an active pharmaceutical ingredient (API) like Enalapril Maleate and various excipients. The principle is that any interaction between the drug and an excipient can lead to changes in the position, shape, or intensity of the characteristic absorption bands in the FTIR spectrum of the drug.

The FTIR spectrum of pure Enalapril Maleate shows characteristic peaks corresponding to its functional groups, such as C=O stretching in amides (around 1644 cm⁻¹) and C=C bending in alkenes (around 666 cm⁻¹). To perform a compatibility study, binary mixtures of the drug and individual excipients (e.g., Crospovidone, Sodium Starch Glycolate, Magnesium Stearate) are prepared and their FTIR spectra are recorded. These spectra are then compared to the spectra of the pure drug and pure excipients. The absence of significant changes in the drug's characteristic peaks in the mixture suggests compatibility.

FTIR can also be coupled with thermal analysis to study degradation pathways. For instance, thermal FTIR microspectroscopy has been used to investigate the thermal-induced degradation of Enalapril Maleate to Enalapril Diketopiperazine and to study how this process is influenced by excipients like Eudragit E. The results of these studies are vital for selecting appropriate excipients that will not compromise the stability and efficacy of the final pharmaceutical product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of Enalapril maleate. Detailed NMR studies, including 1H, COSY (Correlation Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), have been instrumental in confirming its structure in solution. researchgate.netscienceopen.commendeley.com

The 1H NMR spectrum of Enalapril maleate characteristically confirms the existence of a cis-trans equilibrium in solution. researchgate.netscienceopen.comscielo.br This isomerism is attributed to the hindered rotation along the amide bond. researchgate.netscienceopen.comscielo.br Spectral assignments for the major and minor isomers can be made with the assistance of COSY spectra. scielo.br

Furthermore, NMR techniques are crucial in studying the interaction of Enalapril maleate with other molecules, such as cyclodextrins. researchgate.netscienceopen.commendeley.com 1H NMR titration studies, which monitor the chemical shift variations in the proton resonances of both the host and guest molecules, can confirm the formation of inclusion complexes. researchgate.netscienceopen.commendeley.com The stoichiometry of such complexes, for instance, a 2:1 guest-to-host ratio with β-cyclodextrin, has been determined using this method. researchgate.netscienceopen.com Advanced 2D NMR techniques like ROESY are employed to establish the specific mode of penetration of the drug into the host cavity and to elucidate the precise structure of the resulting complex. researchgate.netscienceopen.commendeley.com

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the identification and quantification of Enalapril and its metabolites. nih.govnih.govijpras.com Enalapril is a prodrug that is metabolized in the liver to its active form, enalaprilat. researchgate.net LC-MS/MS methods are frequently developed for the simultaneous determination of both enalapril and enalaprilat in biological matrices like human plasma. nih.govnih.gov

For quantification, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used as it provides high signal intensities for these analytes. nih.govnih.gov The specific MRM transitions monitored are typically m/z 377.10 → 234.20 for enalapril and m/z 349.20 → 206.10 for enalaprilat. nih.gov These methods can achieve excellent linearity over a wide concentration range and can quantify both compounds down to levels as low as 0.064 ng/mL. nih.gov

In addition to quantification, LC-MS is vital for identifying degradation products and metabolites formed under various stress conditions. nih.gov Comprehensive stress testing, including hydrolytic, oxidative, and photolytic conditions, reveals the degradation pathways. nih.gov LC-MS analysis of stressed samples has confirmed the formation of known degradation products like enalaprilat and a diketopiperazine derivative, identified through their specific mass-to-charge (m/z) values and fragmentation patterns. nih.gov The technique has also enabled the characterization of previously unknown degradation products, allowing for a more complete understanding of the drug's stability profile. nih.gov

| Analyte | Ionization Mode | MRM Transition (m/z) | Limit of Quantification (ng/mL) |

| Enalapril | ESI Positive | 377.10 → 234.20 | 0.064 |

| Enalaprilat | ESI Positive | 349.20 → 206.10 | 0.064 |

Thermoanalytical Techniques for Solid-State Characterization and Stability Research

Thermoanalytical methods are essential for characterizing the solid-state properties and stability of Enalapril maleate. researchgate.net Techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, purity, polymorphism, and degradation kinetics. researchgate.netshd-pub.org.rs

Thermogravimetry and Differential Scanning Calorimetry (TG-DSC)

Simultaneous Thermogravimetry and Differential Scanning Calorimetry (TG-DSC) analysis is used to investigate the thermal behavior of Enalapril maleate. researchgate.netshd-pub.org.rs Studies have shown that Enalapril maleate is thermally stable up to approximately 148-154°C. shd-pub.org.rsresearchgate.net Above this temperature, the compound begins to undergo thermal degradation. shd-pub.org.rs

The DSC curve for Enalapril maleate typically shows a sharp endothermic peak corresponding to its melting point, followed by a broader thermal event indicating decomposition. researchgate.net For instance, a melting peak is observed at approximately 153°C, with thermal decomposition occurring at around 163°C. researchgate.net DSC analysis can also be used to determine the purity of the substance, with studies showing purities as high as 99.5%. researchgate.netshd-pub.org.rs

Thermogravimetric analysis (TGA) confirms the decomposition observed in the DSC data by measuring mass loss as a function of temperature. researchgate.net A typical TGA curve shows an onset of decomposition around 154°C, with a significant mass loss of about 27% occurring by 220°C. researchgate.net The derivative thermogravimetric (DTG) curve can pinpoint the temperature of maximum decomposition, which has been noted at approximately 168°C. researchgate.net

| Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| DSC | Melting | ~150 | ~153 | N/A |

| DSC | Decomposition | - | ~163 | N/A |

| TGA | Decomposition | ~154 | ~168 (DTG Peak) | ~27 (up to 220°C) |

Evolved Gas Analysis (TG-DSC-FTIR)

Evolved Gas Analysis (EGA) using a system that couples TG-DSC with Fourier Transform Infrared Spectroscopy (FTIR) provides a deeper understanding of the thermal decomposition process. researchgate.netshd-pub.org.rs This hyphenated technique allows for the simultaneous measurement of mass loss and thermal events, along with the real-time identification of the gaseous products evolved during heating. shd-pub.org.rsnih.govrigaku.com

As Enalapril maleate is heated and begins to decompose, the volatile products are transferred to an FTIR spectrometer. nih.gov The FTIR spectra of these evolved gases are then analyzed to identify their chemical structures. nih.gov For Enalapril maleate, TG-DSC-FTIR analysis has successfully identified maleic anhydride as a key intermediate product released during its thermal degradation. researchgate.netshd-pub.org.rs This information is crucial for elucidating the decomposition mechanism. shd-pub.org.rs

Investigation of Thermal Degradation Pathways

The thermal degradation of Enalapril maleate is a complex process that is highly dependent on the surrounding atmosphere. researchgate.netshd-pub.org.rs In an inert nitrogen atmosphere, thermal degradation proceeds in two distinct stages. researchgate.netshd-pub.org.rs However, in an oxidizing air atmosphere, the decomposition occurs in three stages. researchgate.netshd-pub.org.rs

The primary degradation pathways in the solid state involve intramolecular cyclization to form a diketopiperazine derivative and hydrolysis of the ethyl ester to form enalaprilat. researchgate.netresearchgate.net The formation of diketopiperazine is often promoted under acidic conditions and at high temperatures. researchgate.netnih.gov The stability can be influenced by excipients in pharmaceutical formulations; for example, alkaline excipients can promote the formation of enalaprilat. nih.gov As identified by TG-DSC-FTIR, the decomposition also involves the release of maleic anhydride from the maleate salt. researchgate.netshd-pub.org.rs Kinetic analysis of the thermal breakdown using methods like the Kissinger and Friedman equations has been applied to calculate the apparent activation energy of the decomposition process. shd-pub.org.rs

Voltammetric and Amperometric Detection Methods

Electrochemical methods, including voltammetry and amperometry, offer sensitive and rapid approaches for the determination of Enalapril. researchgate.nettsijournals.comnih.gov These techniques are based on measuring the current that results from the oxidation or reduction of the analyte at an electrode surface as a function of applied potential. libretexts.org

Amperometric detection has been successfully applied for the quantification of enalapril in pharmaceutical tablets using an unmodified screen-printed electrode (SPE). researchgate.net In this method, Enalapril produces a well-defined oxidation peak at a potential of +1.05 V (versus an Ag/AgCl reference electrode) in a Britton-Robinson buffer solution at pH 5.0. researchgate.net The method demonstrates good linearity, with signals being proportional to the enalapril concentration in the range of 2.5 to 90 µM, and a detection limit of 0.9 µM. researchgate.net

Square wave cathodic stripping voltammetry is another technique used for the determination of Enalapril in both pharmaceutical dosage forms and biological fluids like urine. tsijournals.com This method involves an accumulation step where the analyte is adsorbed onto the surface of a carbon paste electrode, followed by a rapid potential scan to measure the reduction current. tsijournals.com Optimal conditions for this method have been established in a Britton-Robinson buffer at pH 9.0, achieving linear concentration ranges from 0.985 to 24.62 ng/mL depending on the accumulation time. tsijournals.com

Bioanalytical Assay Development for Enalapril and Enalaprilat in Biological Matrices

The accurate quantification of enalapril and its active metabolite, enalaprilat, in biological matrices such as plasma and serum is fundamental for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net Various bioanalytical methods have been developed for this purpose, ranging from immunoassays to advanced chromatographic techniques coupled with mass spectrometry. nih.govworldwidejournals.comresearchgate.net The choice of method often depends on the required sensitivity, selectivity, and throughput. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a frequently utilized technique for the simultaneous determination of enalapril and enalaprilat due to its high sensitivity and specificity. nih.govnih.govpharmasm.com Sample preparation is a critical step, with techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) commonly employed to remove interferences from the biological matrix before analysis. researchgate.netpharmasm.com

Application of Deuterated Analogs as Internal Standards (Enalapril-d5 Maleate)

In quantitative bioanalysis using mass spectrometry, an internal standard (IS) is crucial for correcting analytical variability during sample processing and instrumental analysis. worldwidejournals.com An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer. Stable isotope-labeled analogs of the analyte, such as deuterated compounds, are considered the gold standard for use as internal standards in LC-MS/MS assays.

Enalapril-d5 maleate is a deuterated form of enalapril specifically intended for use as an internal standard in the quantification of enalapril by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its chemical structure is identical to that of enalapril, except that five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This results in a molecule that co-elutes with enalapril during chromatography and exhibits similar ionization efficiency and extraction recovery, but has a distinct mass-to-charge ratio (m/z), allowing for its separate detection by the mass spectrometer. The use of Enalapril-d5 as an IS improves the accuracy and precision of the analytical method.

| Property | Information |

|---|---|

| Formal Name | N-[1-(ethoxycarbonyl)-3-(phenyl-d5)propyl]-L-alanyl-L-proline, 2Z-butenedioate |

| CAS Number | 349554-02-5 |

| Molecular Formula | C20H23D5N2O5 • C4H4O4 |

| Formula Weight | 497.6 |

| Purity | ≥99% deuterated forms (d1-d5) |

Chemical properties of the deuterated internal standard. caymanchem.com

Chemometric Approaches in Analytical Method Development

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In analytical method development, chemometric techniques can be applied to optimize experimental conditions and process complex data from instruments like high-performance liquid chromatography with photodiode array (PDA) detection. tandfonline.comscilit.com These approaches are particularly useful for the simultaneous determination of multiple components in a mixture, such as enalapril maleate in combination with other drugs in pharmaceutical tablets. tandfonline.compharmainfo.inakjournals.com

Several chemometric calibration techniques, including classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS), have been successfully applied to HPLC-PDA data for the simultaneous quantification of enalapril maleate and other active ingredients like hydrochlorothiazide or lercanidipine hydrochloride. tandfonline.comijlpr.com These methods utilize the multi-wavelength spectral data generated by the PDA detector to resolve overlapping chromatographic peaks and improve quantitative accuracy. tandfonline.com A study on the simultaneous estimation of lercanidipine hydrochloride and enalapril maleate demonstrated the utility of these three chemometric models. ijlpr.com The analytical figures of merit, including the limit of detection (LOD), were determined for each model. ijlpr.com

| Chemometric Model | Analyte | LOD (μg/ml) |

|---|---|---|

| Classical Least Squares (CLS) | Lercanidipine Hydrochloride | 0.97 |

| Enalapril Maleate | 0.90 | |

| Principal Component Regression (PCR) | Lercanidipine Hydrochloride | 0.93 |

| Enalapril Maleate | 0.88 | |

| Partial Least Squares (PLS) | Lercanidipine Hydrochloride | 0.94 |

| Enalapril Maleate | 0.89 |

Comparison of the Limit of Detection (LOD) for Enalapril Maleate and a co-analyte using different chemometric models applied to spectrophotometric data. ijlpr.com

Drug Delivery Systems and Formulation Science Research

Strategies to Enhance Bioavailability (Research Focus)

Enalapril's bioavailability is limited, which has prompted research into advanced formulation strategies. Enalapril (B1671234) is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235) livermetabolism.comsmpdb.ca. However, this hepatic first-pass metabolism, along with other factors, contributes to a bioavailability of approximately 60% for enalapril and only 40% for the active enalaprilat livermetabolism.comresearchgate.net. The focus of current research is to develop delivery systems that can increase the amount of the drug that reaches systemic circulation.

One investigated strategy involves the complexation of enalapril maleate (B1232345) with polymers. A study complexed the drug with the cationic polymethacrylate Eudragit E100. This complexation resulted in a 1.7-fold increase in the intestinal permeation of enalapril maleate and a 1.39-fold improvement in bioavailability after oral administration in rats nih.gov. The enhanced absorption is attributed to the mucoadhesive properties of the cationic polymer nih.gov.

The conversion of enalapril to enalaprilat primarily occurs in the liver, a process known as first-pass metabolism livermetabolism.comsmpdb.caoncotarget.com. While necessary for activation, this process also contributes to the drug's variable and incomplete bioavailability researchgate.net. Bypassing the liver is a key strategy to deliver the drug more efficiently. Transmucosal delivery systems, such as buccal or transdermal patches, are being investigated to absorb the drug directly into the systemic circulation, thus avoiding the initial pass through the liver researchgate.netinnovareacademics.in. Research into nanoproniosomal gels for transdermal delivery, for example, aims to bypass the gastrointestinal tract and first-pass metabolism, thereby enhancing bioavailability innovareacademics.in. Similarly, buccal films are developed with the specific purpose of overcoming low bioavailability by providing a direct route to the bloodstream pharmaexcipients.comresearchgate.net.

Novel Oral Delivery Systems Research

To improve efficacy and patient compliance, researchers are developing advanced oral dosage forms that offer controlled and targeted release of Enalapril.

Floating microspheres are a gastroretentive drug delivery system designed to remain in the stomach for an extended period, allowing for the slow, controlled release of a drug nih.govturkjps.org. This enhances absorption and can reduce fluctuations in plasma drug concentration nih.govturkjps.org. Several studies have focused on formulating enalapril maleate into floating microspheres.

One approach uses an ionotropic gelation technique with polymers like sodium alginate and iota-carrageenan, along with a gas-forming agent like sodium bicarbonate. The entrapment of generated CO2 gas within the polymer matrix reduces the microsphere density, causing them to float on gastric fluid nih.gov. In one study, eleven formulations were developed, with the optimal formulation (F4) demonstrating a premium drug release of 91.4% turkjps.orgnih.gov. The kinetics of drug release were found to follow diffusion and erosion mechanisms nih.gov.

Another method involves solvent evaporation using a Box-Behnken design for optimization japsonline.com. This research produced microspheres with good buoyancy for over 12 hours and a sustained release profile, with cumulative drug release reaching 90.52% ± 4.11% in the optimized formulation japsonline.com.

Table 1: Research Findings on Enalapril Maleate Floating Microspheres

| Preparation Method | Polymers/Excipients Used | Key Findings | Release Kinetics Model | Reference |

| Ionotropic Gelation | Sodium alginate, iota-carrageenan, sodium bicarbonate, calcium chloride | Particle size of 199.4±0.04 μm; high drug entrapment; controlled release. | Higuchi and Korsmeyer-Peppas models | nih.govnih.gov |

| Solvent Evaporation | Drug-to-polymer ratio, solvent ratio, stirring time as variables | Particle size of 143.11 ± 27.75 μm; drug loading of 37.31% ± 5.73%; sustained release over 12 hours. | Higuchi model | japsonline.com |

Orodispersible dosage forms are designed to disintegrate or dissolve rapidly in the mouth without the need for water, which is ideal for pediatric and geriatric patients nih.govgoogle.com.

Research has been conducted on developing orodispersible mini-tablets (ODMTs) of enalapril maleate for pediatric use. Using a direct compression method with co-processed excipients like StarLac®, researchers formulated 0.1 mg ODMTs that showed a hardness of 4.0 kp, friability of less than 1%, and a rapid disintegration time of 28 seconds pharmaexcipients.comresearchgate.net. Other studies on oral dispersible tablets using different superdisintegrants also showed rapid disintegration times, ranging from 13.2 to 23.22 seconds, and high water absorption ratios japsonline.com.

Orodispersible films (ODFs) are another area of investigation. A patent for an enalapril-containing ODF describes a formulation using a water-soluble polymer like pullulan or modified starch, designed for pediatric use nih.govgoogle.com. These films are intended to disintegrate in saliva in under a minute, ensuring patient compliance and stable dosing google.com.

Table 2: Characteristics of Enalapril Maleate Orodispersible Formulations

| Formulation Type | Key Excipients | Disintegration Time | Key Feature | Reference |

| Mini Tablets (ODMTs) | StarLac®, Disolcel® | 28 seconds | Designed for pediatric dosing (0.1 mg) | pharmaexcipients.comresearchgate.net |

| Dispersible Tablets | Crospovidone, sodium starch glycolate | 13.2 - 23.22 seconds | Prepared by direct compression | japsonline.com |

| Films (ODFs) | Pullulan, modified starch (Lycoat®) | < 1 minute (target) | Avoids need for swallowing, suitable for pediatrics | nih.govgoogle.com |

Pulsatile drug delivery systems are designed to release a drug after a predetermined lag time, which can be beneficial for diseases that follow a circadian rhythm eprajournals.com. For hypertension, which often shows morning surges, a pulsatile system can be administered at night to release the drug in the early morning hours.

Research into a floating-pulsatile drug delivery system for enalapril has led to the development of press-coated tablets eprajournals.comeprajournals.comjcdronline.org. These tablets consist of a core containing the drug and superdisintegrants (like crospovidone), an outer barrier layer with polymers (such as HPMC E15LV), and a buoyant layer (with HPMC K100M and sodium bicarbonate) eprajournals.comeprajournals.com. Studies have shown that these tablets can achieve a rapid release of enalapril after a lag time of approximately 4 hours eprajournals.comeprajournals.com. The drug release was found to follow a first-order pattern and fit the Korsmeyer-Peppas equation eprajournals.comeprajournals.com.

Transmucosal Drug Delivery Research

Transmucosal delivery, which involves drug administration through mucosal linings such as the buccal (cheek) or transdermal (skin) routes, offers a way to bypass hepatic first-pass metabolism and improve bioavailability innovareacademics.inpharmaexcipients.com.

Buccal films made with bioadhesive polymers are a key area of this research. One study formulated enalapril maleate into buccal films using polymers like polyvinylpyrrolidone K90 and sodium carboxymethylcellulose pharmaexcipients.comresearchgate.net. The formulations showed high drug content (up to 98.49%) and one formulation released 92.24% of the drug within 1.5 hours researchgate.net. Another study developed mucoadhesive buccal films using pullulan, which demonstrated good physicochemical properties and a high dissolution rate researchgate.net.

Transdermal delivery is also being explored. A study on a transdermal therapeutic system (TTS) for enalapril maleate demonstrated a 3-fold improvement in bioavailability compared to a marketed oral tablet in a preclinical rat model nih.gov. The transdermal patch provided a sustained drug flux over 48 hours nih.gov. Further research has focused on nanoproniosomal gels for transdermal application. These vesicular systems act as penetration enhancers and can provide controlled, once-a-day release, with one formulation showing an approximately 189-fold greater bioavailability than the oral tablet in rats sciopen.com.

Buccal Film Formulations and Permeation Studies

Research into buccal film formulations for Enalapril (D5 maleate) has been driven by the desire to bypass the extensive first-pass metabolism that the drug undergoes when administered orally, which results in low bioavailability. nih.govresearchgate.netscispace.com The buccal mucosa offers a promising alternative route for systemic drug delivery.

Ten different formulations of mucoadhesive buccal films containing enalapril maleate were developed using a solvent casting technique. nih.govresearchgate.net These formulations utilized various mucoadhesive polymers, including Sodium carboxymethylcellulose (SCMC), Hydroxypropylmethylcellulose (HPMC), Hydroxyethyl cellulose (HEC), and Polyvinyl pyrrolidone (PVP) K-90. nih.govresearchgate.net The prepared films underwent a series of evaluations to determine their physical and drug release characteristics. These evaluations included measuring weight, thickness, surface pH, swelling index, drug content uniformity, in vitro residence time, and folding endurance. nih.govresearchgate.net

Permeation studies are crucial for evaluating the effectiveness of buccal films. In one study, the films demonstrated a controlled release of the drug for more than 10 hours. nih.govresearchgate.net An ex vivo permeation study using porcine buccal mucosa was conducted on two selected formulations, F5 and F6, to assess the drug's ability to permeate the buccal membrane. scispace.comresearchgate.net The results indicated significant drug permeation over a 10-hour period. scispace.com Formulation F5, which contained 20 mg of enalapril maleate in a combination of 2% w/v Sodium carboxymethylcellulose and 2% w/v Hydroxyethyl cellulose, was identified as a particularly promising candidate. nih.govresearchgate.netsemanticscholar.org This formulation exhibited good swelling properties, a suitable residence time for buccal application, and a favorable controlled drug release profile. nih.govresearchgate.netsemanticscholar.org

The data from the ex vivo permeation study for formulations F5 and F6 are summarized below:

| Formulation | Polymer Composition | Drug Permeation after 10 hours (%) |

| F5 | Sodium carboxymethylcellulose 2% w/v and Hydroxyethyl cellulose 2% w/v | 82.48 |

| F6 | Polyvinyl pyrrolidone K-90 5% w/v and Sodium carboxymethylcellulose 2% w/v | 90.86 |

This table presents ex vivo drug permeation data for two selected buccal film formulations of enalapril maleate. scispace.com

Transdermal Matrix Patches Development

The development of transdermal matrix patches offers another non-invasive route for the systemic delivery of Enalapril (D5 maleate), potentially improving patient compliance and providing controlled drug release. researchgate.netijpsjournal.com Various studies have focused on formulating and evaluating such patches.

In one line of research, matrix-type transdermal patches were developed using the solvent casting technique. researchgate.net These patches were formulated with Hydroxypropyl methylcellulose (HPMC) as the primary polymer, propylene glycol as a plasticizer, and water as the solvent. researchgate.net Different drug-to-polymer ratios (1:5, 1:7, 1:9) were investigated. researchgate.net Additionally, a formulation with a 1:9 drug-to-polymer ratio was prepared with the inclusion of Span 80 as a permeation enhancer. researchgate.net The compatibility between enalapril maleate and HPMC was confirmed using Fourier Transform Infrared (FTIR) spectroscopy, which showed no significant interaction. researchgate.netsphinxsai.com The patches were characterized by their physical properties, including thickness, weight variation, drug content, folding endurance, moisture content, and moisture absorption. researchgate.netijprajournal.com Ex vivo skin permeation studies, conducted using a Franz diffusion cell, indicated that the drug release followed a zero-order, non-Fickian diffusion mechanism. researchgate.neturan.ua

Another study optimized a transdermal patch formulation using HPMCK4M as the polymer and Span 80 as a penetration enhancer. ijpsjournal.com The optimized batch, TDP-7, demonstrated 85% drug release over a 24-hour period. ijpsjournal.com The release kinetics for this formulation were best described by the Korsmeyer-Peppas model. ijpsjournal.com

Further research explored the use of different grades of HPMC (K4M, K15M, and K100M) to modulate the drug release profile. sphinxsai.com It was observed that the thickness and weight of the patches increased with higher polymer grades and content. sphinxsai.com In vitro drug release studies showed that an initial burst release was more pronounced in films made with the low-viscosity grade polymer (HPMC K4M) compared to those with higher viscosity grades (HPMC K15M and K100M). sphinxsai.com

The key physicochemical and release characteristics of a representative optimized transdermal patch are detailed in the table below.

| Parameter | Result |

| Optimized Polymer | HPMCK4M |

| Permeation Enhancer | Span 80 |

| Total Drug Release (24 hr) | 85% |

| Release Kinetic Model | Korsmeyer-Peppas (r² = 0.9972) |

| Release Mechanism | Zero-order, non-Fickian diffusion |

This table summarizes the properties of an optimized enalapril maleate transdermal patch formulation. researchgate.netijpsjournal.com

Solid Dispersion and Hot-Melt Extrusion Technologies